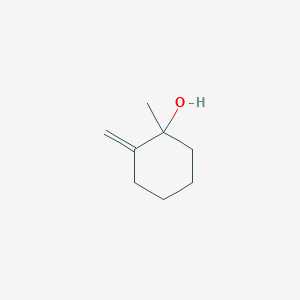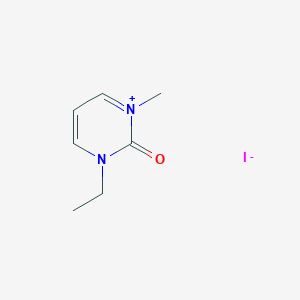![molecular formula C2Cl3F3SSe B14648357 Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane CAS No. 54393-46-3](/img/structure/B14648357.png)
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane is a complex organoselenium compound characterized by the presence of chlorine, sulfur, and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane typically involves the reaction of chlorosulfanyl compounds with trifluoromethylselanyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and chloroform, which help to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process often includes purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce selenides or diselenides.
科学的研究の応用
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce selenium-containing functional groups into molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of selenium’s role in enzymatic processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism by which Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can modify the activity of these targets through redox reactions or by forming covalent bonds with specific amino acid residues. The pathways involved often include oxidative stress response and cellular signaling mechanisms.
類似化合物との比較
Similar Compounds
Trichlorofluoromethane: A chlorofluorocarbon with similar halogen content but different chemical properties and applications.
Dichloromethane: A widely used solvent with simpler structure and different reactivity.
Uniqueness
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane is unique due to the presence of both selenium and sulfur atoms, which impart distinct chemical and biological properties
特性
CAS番号 |
54393-46-3 |
|---|---|
分子式 |
C2Cl3F3SSe |
分子量 |
298.4 g/mol |
IUPAC名 |
[dichloro(trifluoromethylselanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2Cl3F3SSe/c3-1(4,9-5)10-2(6,7)8 |
InChIキー |
FHYWXCBRVUPYFS-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)[Se]C(SCl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
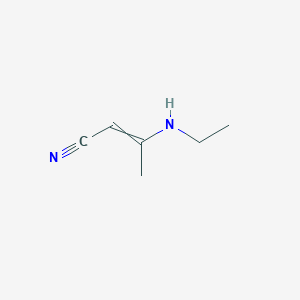
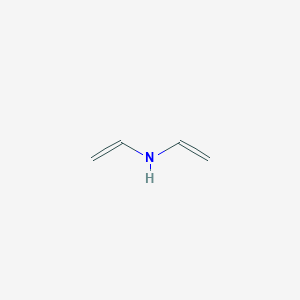
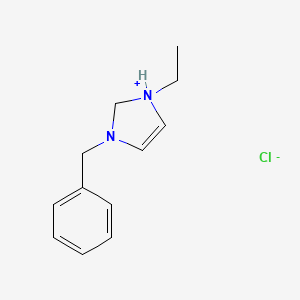

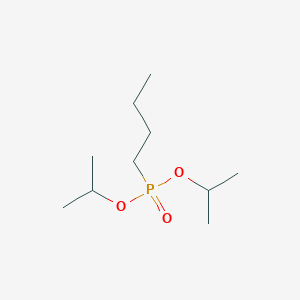
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
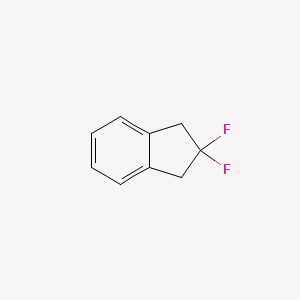
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
